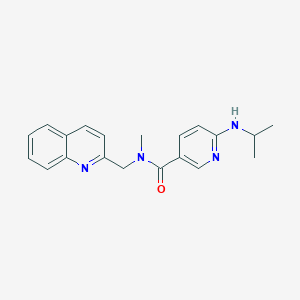
6-(isopropylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(isopropylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide, commonly known as IQM-316, is a small molecule compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) that has shown promising results in preclinical studies for the treatment of cancer.
Mécanisme D'action
IQM-316 works by inhibiting CDK4/6, which are key regulators of the cell cycle. By blocking the activity of these enzymes, IQM-316 prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its antiproliferative effects, IQM-316 has also been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. It has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of IQM-316 is its high selectivity for CDK4/6, which reduces the risk of off-target effects. However, its limited solubility and stability can pose challenges in experimental design and drug formulation.
Orientations Futures
There are several potential future directions for the research and development of IQM-316. These include:
1. Clinical trials to evaluate its efficacy and safety in humans.
2. Optimization of its chemical structure to improve solubility and stability.
3. Exploration of its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders.
4. Investigation of its mechanism of action and potential biomarkers for patient selection.
5. Development of combination therapies with other cancer drugs to enhance its efficacy.
6. Evaluation of its potential as a radioprotective agent in cancer patients undergoing radiation therapy.
Conclusion:
In conclusion, IQM-316 is a promising small molecule compound that has shown significant potential as a therapeutic agent in the treatment of cancer. Its high selectivity for CDK4/6 and minimal toxicity in normal cells make it an attractive candidate for further research and development. While there are still challenges to overcome, the future looks bright for this promising compound.
Méthodes De Synthèse
IQM-316 can be synthesized through a multi-step process involving the reaction of 2-quinolinemethanol with isopropylamine, followed by acetylation, reduction, and N-methylation. The final product is obtained through a coupling reaction between the intermediate and nicotinamide.
Applications De Recherche Scientifique
IQM-316 has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma. It has shown significant antiproliferative activity in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other cancer therapies.
Propriétés
IUPAC Name |
N-methyl-6-(propan-2-ylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14(2)22-19-11-9-16(12-21-19)20(25)24(3)13-17-10-8-15-6-4-5-7-18(15)23-17/h4-12,14H,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKLSBFRBYLIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-(propan-2-ylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

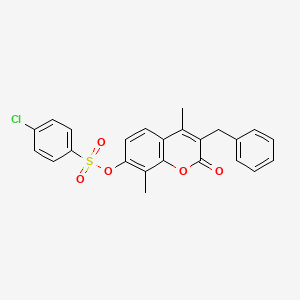
![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)
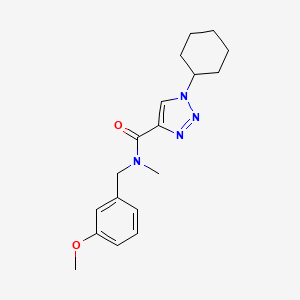
![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5207157.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)
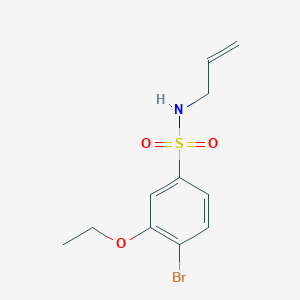
![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)
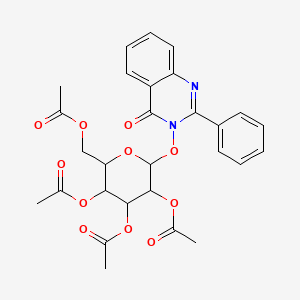
![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)